1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-5-3-4-6-14(11)18-16(21)17-10-13-9-15(12-7-8-12)20(2)19-13/h3-6,9,12H,7-8,10H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJRHFKSBJDJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=NN(C(=C2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea, a compound featuring a pyrazole moiety linked to a urea group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C17H22N4O
- Molecular Weight : 330.4 g/mol
- CAS Number : 1448131-62-1
Research indicates that compounds with pyrazole and urea functionalities exhibit diverse biological activities, including:
- Antimicrobial Activity : Pyrazolyl-urea derivatives have shown moderate antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL .
- Inhibition of Cytokine Production : Some derivatives have demonstrated significant inhibition of pro-inflammatory cytokines, particularly IL-6 production in human chondro-sarcoma cells, which is crucial for conditions like arthritis .
Table 1: Summary of Biological Activities
| Activity Type | Target/Assay | IC50 (nM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 250 μg/mL | |
| Cytokine Inhibition | IL-6 in SW1353 cells | 820 | |
| Neutrophil Chemotaxis | IL-8 induced migration | 10 - 55 |
Case Studies
- Antibacterial Efficacy : A study evaluated several pyrazolyl-urea compounds against common bacterial strains. The results indicated that these compounds could serve as potential leads for developing new antibacterial agents due to their effective inhibition at relatively low concentrations .
- Inflammation Models : In vitro studies demonstrated that certain pyrazolyl derivatives significantly inhibited the migration of neutrophils induced by IL-8. This suggests potential applications in treating inflammatory diseases where neutrophil infiltration is a key factor .
- Cancer Cell Studies : Research on neuroblastoma cell lines showed that selected pyrazolyl compounds did not exhibit cytotoxic effects but inhibited the formation of vascular-like structures, indicating a potential role in antiangiogenic therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea with analogous urea derivatives:
*Estimated molecular formula based on structural analogy to .
Key Observations:
Substituent Effects: The o-tolyl group in the target compound provides moderate electron-donating effects, balancing lipophilicity and solubility. In contrast, the 4-(trifluoromethyl)phenyl group in ’s analog significantly increases lipophilicity and metabolic stability due to the strong electron-withdrawing nature of CF₃ .
Synthetic Routes :
- Urea derivatives are commonly synthesized via reactions between isocyanates and amines or via condensation of amines with carbonyl sources. highlights refluxing in toluene or chloroform with amines, suggesting similar conditions for the target compound .
- Triazole-pyrazole hybrids () employ click chemistry, but the target compound’s pyrazole-urea linkage likely follows classical urea-forming reactions .
Structural Characterization :
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(o-tolyl)urea?
The synthesis typically involves multi-step reactions, including:
- Cyclopropane ring formation : Achieved via [2+1] cycloaddition or alkylation of pyrazole precursors under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Urea linkage formation : Using carbodiimide coupling agents (e.g., DCC) or isocyanate intermediates. Polar aprotic solvents like DMF or THF are preferred to stabilize reactive intermediates .
- Purification : Column chromatography or recrystallization (e.g., ethanol/acetic acid mixtures) to isolate the product with >95% purity .
Critical parameters : Temperature (60–80°C for cyclopropane stability), solvent choice (non-nucleophilic to avoid side reactions), and stoichiometric control of reagents to minimize byproducts .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, urea NH signals at δ 6.5–7.5 ppm). 2D techniques (HSQC, HMBC) confirm connectivity .
- X-ray crystallography : SHELX software refines crystal structures, resolving challenges like disorder in the cyclopropyl or o-tolyl groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+ ~331.2 g/mol) .
Data interpretation : Overlapping signals in NMR may require variable-temperature studies or dilution experiments to confirm dynamic effects .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition assays : Test against targets like carbonic anhydrase or kinases (IC50 determination via fluorometric/colorimetric methods) .
- Cellular assays : Cytotoxicity screening (e.g., MTT assay on cancer cell lines) at 10–100 µM concentrations .
- Binding studies : Surface plasmon resonance (SPR) to assess affinity for receptors (e.g., GPCRs) .
Controls : Include structurally similar urea derivatives (e.g., pyrazolyl-ureas) to establish baseline activity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., cyclopropyl group stabilizing hydrophobic pockets) .
- MD simulations : GROMACS or AMBER assess conformational stability of the urea linkage and o-tolyl group over 100-ns trajectories .
- QSAR models : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity trends from in vitro data .
Validation : Compare predicted binding energies with experimental IC50 values to refine models .
Q. What strategies resolve contradictions in solubility and stability data across studies?
- Solubility analysis : Use shake-flask method with HPLC quantification under varying pH (2–10) and co-solvents (e.g., DMSO/PBS mixtures) .
- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies hydrolysis-prone sites (e.g., urea bond) via LC-MS .
- Crystallographic insights : Hydrogen-bonding patterns (graph-set analysis) explain discrepancies in reported solubility by revealing polymorphic forms .
Example : Conflicting solubility reports may arise from amorphous vs. crystalline material; differential scanning calorimetry (DSC) clarifies phase behavior .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Cyclopropyl modifications : Replace with spirocyclic or gem-dimethyl groups to enhance metabolic stability while retaining target affinity .
- o-Tolyl substitution : Test electron-withdrawing groups (e.g., Cl, CF3) to modulate urea H-bond donor capacity .
- Pyrazole N-methylation : Compare with N-H analogs to assess steric effects on target binding .
Data-driven optimization : Prioritize modifications yielding >5-fold potency improvements in primary assays .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Crystal packing issues : Bulky o-tolyl and cyclopropyl groups hinder dense packing. Use solvent vapor diffusion with ethyl acetate/hexane to grow single crystals .
- Disorder refinement : SHELXL’s PART instruction models disordered cyclopropyl conformers, supported by anisotropic displacement parameters .
- Twinned crystals : WinGX’s TWINABS corrects intensity data for accurate structure solution .
Case study : A similar urea derivative required 10% DMSO in the crystallization medium to stabilize the urea moiety .
Key Research Challenges and Solutions
- Reaction scalability : Microfluidic reactors improve mixing and heat transfer for gram-scale synthesis .
- Spectral ambiguity : Dynamic NMR (EXSY) distinguishes rotamers in the urea linkage .
- Biological target identification : Chemoproteomics (e.g., affinity-based protein profiling) identifies off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
